4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
Description
4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a sulfonate ester derivative characterized by a 4-(acetylamino)phenyl group linked to a substituted benzenesulfonate moiety. The structure features a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the benzenesulfonate ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive sulfonamides and sulfonate esters, which are often explored for antimicrobial, antitubular, or receptor antagonist activities .
Properties
IUPAC Name |
(4-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-14(10)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIQALFAOGURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 18 (3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide)
- Structural Differences : Replaces the sulfonate ester with a sulfonyl group bonded to a brominated benzoic acid hydrazide.
- Impact on Properties :
- Spectroscopic Data :
Tos@SNAP (2-(Tosyloxy)ethyl-3-{[(3-{4-[3-(acetylamino)phenyl]-1piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetra-hydro-5-pyrimidenecarboxylate acid)
- Structural Differences : Contains a tosyloxyethyl group and a complex pyrimidine-carboxylate backbone.
- Fluorine substituents enhance metabolic stability and receptor binding affinity in MCHR1 antagonists .
2-Aminoanilinium 4-methylbenzenesulfonate
- Structural Differences: Features a 4-methylbenzenesulfonate anion paired with a 2-aminoanilinium cation.
- Impact on Properties: The cationic aminoanilinium group facilitates ionic crystal packing, contrasting with the neutral 4-(acetylamino)phenyl group in the target compound . Reduced lipophilicity compared to the acetylated aromatic system in the target compound .
Pharmacological and Functional Comparisons
Glibenclamide (5-chloro-2-methoxy-N-(2-phenylethyl)benzamide)
- Structural Differences: Sulfonamide core vs. sulfonate ester; phenylethyl substituent instead of acetylamino phenyl.
- Functional Implications: Sulfonamides (e.g., Glibenclamide) exhibit strong hydrogen-bonding capacity, critical for ATP-sensitive potassium channel inhibition. Sulfonate esters may lack this interaction, reducing hypoglycemic activity .
Physicochemical and Spectroscopic Data Comparison
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